molecular formula C5H8O3 B1212613 5-Oxopentanoic acid CAS No. 5746-02-1

5-Oxopentanoic acid

Cat. No.: B1212613
CAS No.: 5746-02-1
M. Wt: 116.11 g/mol
InChI Key: VBKPPDYGFUZOAJ-UHFFFAOYSA-N
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Description

5-Oxopentanoic acid, also known as levulinic acid, is an organic compound with the molecular formula C5H8O3. It is classified as a keto acid due to the presence of both a ketone and a carboxylic acid functional group. This compound is a white crystalline solid that is soluble in water and polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxopentanoic acid can be synthesized through the acid-catalyzed degradation of hexoses, such as glucose and fructose. The process involves heating these sugars with hydrochloric acid or sulfuric acid. The reaction conditions typically include high temperatures and pressures to facilitate the breakdown of the sugar molecules .

Industrial Production Methods

The industrial production of this compound often involves the continuous processing of lignocellulosic biomass. This biomass is treated with strong acids under high pressure and temperature conditions. The resulting mixture is then subjected to extraction and distillation to purify the this compound .

Chemical Reactions Analysis

Types of Reactions

5-Oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-oxopentanoic acid involves its conversion to various derivatives that exert biological effects. For example, aminolevulinic acid, a derivative of this compound, is converted to protoporphyrin IX in the skin, which accumulates and produces a phototoxic effect when exposed to light. This mechanism is utilized in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    4-Oxopentanoic acid: Similar in structure but differs in the position of the ketone group.

    5-Hydroxypentanoic acid: A reduction product of 5-oxopentanoic acid.

    Glutaric acid: An oxidation product of this compound

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name

5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-2-1-3-5(7)8/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPPDYGFUZOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206068
Record name Pentanoic acid, 5-oxo-
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutarate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012233
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5746-02-1
Record name 5-Oxopentanoic acid
Source CAS Common Chemistry
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Record name Glutaraldehydic acid
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Record name Pentanoic acid, 5-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
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Record name GLUTARALDEHYDIC ACID
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Record name Glutarate semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-oxopentanoic acid?

A1: The molecular formula of this compound is C5H8O3, and its molecular weight is 116.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound, including: - Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR have been used to determine the structure and purity of this compound and its derivatives. [, , , , , ] - Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, , ] - Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]

Q3: Does this compound exist in different forms?

A3: Yes, this compound exhibits tautomerism. It can exist in both its open-chain aldoacid form and its cyclic lactol (pseudoacid) form. The equilibrium between these forms is influenced by factors like solvent and temperature. [] In the solid state, this compound adopts a trimeric cyclic trioxane structure. []

Q4: What is the biological relevance of this compound?

A4: this compound serves as a starting material for synthesizing various biologically active compounds, including: - Cholecystokinin (CCK) inhibitors: These compounds have potential applications in treating gastrointestinal disorders. [, , ] - Antigastrin agents: These agents block the action of gastrin, a hormone that stimulates gastric acid secretion. This property makes them potentially useful for treating peptic ulcers. [, ] - Anti-inflammatory agents: Some derivatives of this compound, particularly those incorporating anisolyated glutamic acid, have demonstrated anti-inflammatory activity in animal models. []

Q5: How do derivatives of this compound interact with CCK receptors?

A5: Researchers have explored the structure-activity relationships of this compound derivatives in relation to their CCK receptor binding affinity. Studies suggest that specific structural features, such as the presence of a benzamido group and modifications to the pentanoic acid chain, influence their interaction with CCK-A and CCK-B receptors. [, , , ]

Q6: Are there any metabolites of this compound with biological significance?

A6: Yes, research has identified a dehydroalanine analog of glutathione, γ-glutamyldehydroalanylglycine (EdAG), as a metabolite of the chemotherapy drug busulfan that forms through a pathway involving this compound. EdAG has been shown to bind to human glutathione S-transferase A1-1 and exhibits less cytotoxicity than busulfan in C6 rat glioma cells. []

Q7: How has this compound been used in the development of PET imaging agents?

A7: Researchers have explored this compound as a linker for conjugating a sarcophagine cage amine ligand to targeting peptides. These conjugates show promise as potential PET imaging agents for various cancers. [, ] One example is the 64Cu-labeled macrobicyclic sarcophagine coupled to a GRP receptor antagonist, which exhibits potential for imaging prostate cancer. [] Another example is the use of 64Cu-labeled macrocyclic cage amine ligand tethered to Tyr3-octreotate for PET imaging of tumors. []

Q8: How is this compound typically synthesized?

A8: Several synthetic routes to this compound and its derivatives exist: - Reaction of glutaric anhydride with amines: This method is commonly employed to synthesize various amides of this compound. [] - Oxidation of cyclohexanone: Industrial production of adipic acid involves the oxidation of cyclohexanone, with this compound identified as a potential intermediate in the reaction pathway. [] - Multi-step synthesis from L-glutamic acid: This approach provides access to enantiomerically pure this compound derivatives. [, ]

Q9: What are the applications of this compound in materials science?

A9: this compound derivatives, particularly those containing oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA), are utilized in synthesizing tunable thermo-responsive copolymers via RAFT polymerization. These copolymers demonstrate potential applications in drug delivery and other fields. []

Q10: Has this compound been used in the synthesis of other heterocyclic compounds?

A10: Yes, this compound serves as a valuable building block for synthesizing various heterocyclic compounds, including: - 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives: These compounds are synthesized using Biginelli reaction conditions with this compound, thiourea, and substituted aldehydes. [] - 5-(Benzotriazolyl)-substituted 3,4-dihydropyrid-2-ones: These compounds are prepared via the condensation of 4-benzotriazolyl-5-phenyl(methyl)-5-oxopentanoic acids with benzyl or aryl amines. []

Q11: Are there any environmental concerns regarding this compound?

A12: While this compound itself is a naturally occurring compound, some of its derivatives might pose environmental risks. Assessing the biodegradability and ecotoxicological effects of novel this compound derivatives is crucial to minimize potential negative impacts on the environment. []

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